molecular formula C15H13N3O5S B1586214 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid CAS No. 30479-81-3

5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid

Cat. No. B1586214
CAS RN: 30479-81-3
M. Wt: 347.3 g/mol
InChI Key: ZZSAILZSWKPTCT-UHFFFAOYSA-N
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Description

5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid, also known as APB, is a chemical compound that has been widely used in scientific research for its unique properties. APB is a potent inhibitor of various enzymes and receptors in the human body, making it a valuable tool for studying biochemical and physiological processes. In

Scientific Research Applications

Anti-Inflammatory Applications

Research on derivatives of the compound has shown significant potential in anti-inflammatory applications. For instance, studies have demonstrated that certain derivatives exhibit substantial anti-inflammatory activity. Specifically, compounds like 5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid were found to be highly active and less ulcerogenic than standard drugs in this category (Sharma, Srivastava, & Kumar, 2002).

Synthesis of Heterocyclic Compounds

The compound is also pivotal in the synthesis of various heterocyclic compounds. These compounds have been shown to possess diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties. For instance, derivatives like 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile have shown excellent biocidal properties in some cases (Youssef & Omar, 2007).

Anticancer Applications

Recent studies have also explored the anticancer potential of derivatives of this compound. For example, research on pyrazolone-enamines, derived from similar structures, has revealed their ability to inhibit the proliferation of human liver cancer HepG2 cells. These compounds have shown promise in inducing cytostatic effects in cancer cells, potentially offering a new avenue for cancer treatment (Yan et al., 2015).

Analytical Chemistry Applications

Derivatives of this compound have found applications in analytical chemistry as well. For instance, 3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylazo-2'-(6',8'-naphthalenedisulfonic acid) has been used as a reagent for the gravimetric determination of zirconium, showcasing its utility in precise chemical analysis (Popa et al., 1966).

Antibacterial and Antimicrobial Applications

There is also significant evidence of the antibacterial and antimicrobial properties of derivatives of this compound. Studies have synthesized various heterocyclic derivatives exhibiting strong antibacterial activity against a range of bacterial strains, highlighting their potential as effective antimicrobial agents (Palkar et al., 2017).

properties

IUPAC Name

5-(3-amino-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-14-9-15(19)18(17-14)10-6-7-12(13(8-10)24(20,21)22)23-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSAILZSWKPTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366126
Record name SBB056893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid

CAS RN

30479-81-3
Record name SBB056893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
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Citations

For This Compound
3
Citations
S Chen, PM Carvey - Rapid Communications in Mass …, 2001 - Wiley Online Library
This paper describes the development and validation of a method for the quantitative analysis of Topiramate (2,3:4,5‐bis‐O‐(1‐methylethylidene)‐β‐D‐fructopyranose sulfamate), a …
DA Volmer, O Keil, T LeRiche - High Throughput Analysis for Early Drug …, 2004 - Elsevier
Publisher Summary The aim of this chapter is to describe the analytical techniques developed for a high throughput synthesis and screening platform for hit optimization. These …
Number of citations: 0 www.sciencedirect.com
O Keil, T LeRiche, H Deppe… - Rapid communications in …, 2002 - Wiley Online Library
This paper focuses on the technical aspects of chemical screening from 384‐well plate nano‐scale single‐bead combinatorial libraries. The analytical technique utilized is a …

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